molecular formula C36H78N3PS B12806918 N-bis(dodecylamino)phosphinothioyldodecan-1-amine CAS No. 5343-80-6

N-bis(dodecylamino)phosphinothioyldodecan-1-amine

Cat. No.: B12806918
CAS No.: 5343-80-6
M. Wt: 616.1 g/mol
InChI Key: MNNRZNBNLHSEQN-UHFFFAOYSA-N
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Description

N-bis(dodecylamino)phosphinothioyldodecan-1-amine is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of long dodecyl chains and a phosphinothioyl group, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(dodecylamino)phosphinothioyldodecan-1-amine typically involves the reaction of dodecylamine with a phosphinothioyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: Dodecylamine and phosphinothioyl chloride.

    Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.

    Procedure: Dodecylamine is added dropwise to a solution of phosphinothioyl chloride in an appropriate solvent, such as dichloromethane. The mixture is stirred continuously, and the reaction progress is monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-bis(dodecylamino)phosphinothioyldodecan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine group.

    Substitution: The dodecylamino groups can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.

Major Products Formed

Scientific Research Applications

N-bis(dodecylamino)phosphinothioyldodecan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-bis(dodecylamino)phosphinothioyldodecan-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular membranes and proteins, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(diphenylphosphino)amine: Another organophosphorus compound with similar coordination properties.

    N,N-bis(dodecylphosphino)amine: Similar in structure but with different functional groups.

Uniqueness

N-bis(dodecylamino)phosphinothioyldodecan-1-amine stands out due to its long dodecyl chains and phosphinothioyl group, which confer unique solubility and reactivity properties. These characteristics make it particularly valuable in applications requiring specific hydrophobic interactions and catalytic activities .

Properties

CAS No.

5343-80-6

Molecular Formula

C36H78N3PS

Molecular Weight

616.1 g/mol

IUPAC Name

N-bis(dodecylamino)phosphinothioyldodecan-1-amine

InChI

InChI=1S/C36H78N3PS/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(41,38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3,(H3,37,38,39,41)

InChI Key

MNNRZNBNLHSEQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNP(=S)(NCCCCCCCCCCCC)NCCCCCCCCCCCC

Origin of Product

United States

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